5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide
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Overview
Description
5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves several steps. One common method includes the reaction of 4-methoxypyridine-2-sulfonyl chloride with cyclopropanol in the presence of a base. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a sulfonamide, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide: This compound has a similar structure but with the positions of the methoxy and cyclopropoxy groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-14-7-4-9(16(10,12)13)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
CYUYPETWCNZNQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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